

Application of Magnetic Resonance Spectroscopy for the Structural Elucidation of Tosyl-Methamphetamine

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Compound of Interest					
Compound Name:	Tosyl-methamphetamine				
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Application Note

Abstract

This document provides a detailed protocol for the application of Magnetic Resonance Spectroscopy (MRS) in the structural elucidation of N-**tosyl-methamphetamine**, a chemically masked derivative of methamphetamine. The clandestine production of such derivatives is a known method to evade standard drug detection techniques. MRS, including ¹H NMR, ¹³C NMR, and 2D correlation experiments, is an indispensable tool for the unambiguous identification and structural characterization of these novel psychoactive substances. This note outlines the necessary experimental procedures, data interpretation, and presents a comparative analysis with the parent compound, methamphetamine.

Introduction

The emergence of chemically modified illicit drugs poses a significant challenge to law enforcement and forensic laboratories. One such modification involves the derivatization of methamphetamine with a p-toluenesulfonyl (tosyl) group, effectively "masking" the parent compound.[1][2] This alteration can lead to false negatives in routine presumptive tests. Magnetic Resonance Spectroscopy offers a powerful, non-destructive technique for the definitive structural elucidation of such novel compounds. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the molecular structure can be pieced



together, confirming the presence of both the methamphetamine backbone and the tosyl protecting group. In 2018, Collins et al. reported the identification of p-tosyl methylamphetamine in seized materials, highlighting the importance of advanced analytical techniques like NMR in forensic chemistry.[1][3]

Data Presentation

The structural elucidation of **tosyl-methamphetamine** relies on the detailed analysis of its NMR spectra and comparison with the known spectra of methamphetamine.

Table 1: 1H and 13C NMR Data for Methamphetamine

The following table summarizes the experimental ¹H and ¹³C NMR data for methamphetamine hydrochloride in D₂O. This data serves as a reference for identifying the core structure within the tosylated derivative.

Methamphet amine	Atom Number	¹ H Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	¹³ C Chemical Shift (δ) [ppm]
Phenyl-H	2', 6'	7.25-7.38	m	-	129.5
Phenyl-H	3', 5'	7.25-7.38	m	-	129.1
Phenyl-H	4'	7.25-7.38	m	-	127.5
СН	2	3.44-3.50	m	-	56.4
CH₂	1	2.87, 3.03	dd, dd	24.0, 8.0; 20.0, 8.0	38.8
N-CH ₃	4	2.64	S	-	29.9
С-СН3	3	1.22	d	8.0	14.8
Phenyl-C	1'	-	-	-	135.8

Source: Adapted from publicly available spectral data.







Table 2: Predicted ¹H and ¹³C NMR Data for N-Tosyl-Methamphetamine

The following table presents the predicted chemical shifts for N-**tosyl-methamphetamine**. The tosyl group significantly influences the chemical environment of the protons and carbons near the nitrogen atom. The electron-withdrawing nature of the sulfonyl group is expected to deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).



N-Tosyl- Methamphet amine	Atom Number	Predicted ¹H Chemical Shift (δ) [ppm]	Predicted Multiplicity	Predicted ¹³ C Chemical Shift (δ) [ppm]	Rationale for Prediction
Tosyl-H	2", 6"	~7.7	d	~129.5	Protons ortho to the electron- withdrawing sulfonyl group are deshielded.
Tosyl-H	3", 5"	~7.4	d	~127.5	Protons meta to the sulfonyl group are less affected.
Phenyl-H	2', 6'	~7.2-7.3	m	~128.5	Phenyl group of the methampheta mine moiety, expected to be similar to the parent compound.
Phenyl-H	3', 5'	~7.2-7.3	m	~128.5	Phenyl group of the methampheta mine moiety, expected to be similar to the parent compound.
Phenyl-H	4'	~7.2-7.3	m	~126.0	Phenyl group of the methampheta



					mine moiety, expected to be similar to the parent compound.
СН	2	~4.0-4.2	m	~58-60	Significant downfield shift due to the adjacent electron-withdrawing tosyl group.
CH ₂	1	~2.9-3.1	m	~40-42	Moderate downfield shift.
N-CH₃	4	~2.8-3.0	S	~32-34	Downfield shift due to the tosyl group.
C-CH₃	3	~1.1-1.3	d	~15-17	Minimal change expected as it is further from the tosyl group.
Tosyl-CH₃	7"	~2.4	s	~21.0	Typical chemical shift for a methyl group on a toluene ring.
Phenyl-C	1'	-	-	~138-140	Aromatic quaternary carbon.



Tosyl-C	1"	-	-	~143-145	Aromatic quaternary carbon attached to the sulfonyl group.
Tosyl-C	4"	-	-	~135-137	Aromatic quaternary carbon of the tosyl group.

Note: These are predicted values based on known substituent effects. Actual experimental values may vary.

Experimental Protocols

1. Synthesis of N-Tosyl-Methamphetamine (for reference standard)

This protocol is based on standard organic synthesis procedures for the tosylation of secondary amines.

- Materials: Methamphetamine hydrochloride, p-toluenesulfonyl chloride, sodium hydroxide, dichloromethane, deionized water, anhydrous sodium sulfate.
- Procedure:
 - Dissolve methamphetamine hydrochloride in a 10% (w/v) aqueous solution of sodium hydroxide.
 - Add p-toluenesulfonyl chloride to the solution.
 - Stir the mixture vigorously at room temperature for several hours.
 - Extract the product with dichloromethane.
 - Wash the organic layer with deionized water.



- Dry the organic layer with anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude N-tosylmethamphetamine.
- Purify the product by column chromatography or recrystallization as needed.
- 2. Magnetic Resonance Spectroscopy Analysis

The following protocol is based on the experimental setup reported for the analysis of similar compounds by the research group that first identified **tosyl-methamphetamine**.[1]

- Instrumentation: Bruker Avance 500 MHz NMR Spectrometer equipped with a 5 mm BBFO probe.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Pulse Angle: 30 degrees (e.g., 3.2 μs).
 - Temperature: 295 K.
 - Relaxation Delay: 1.0 seconds.
 - Acquisition Time: 3.3 seconds.
 - Number of Scans: 16-64 (adjust for sample concentration).
- ¹³C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
 - Relaxation Delay: 2.0 seconds.
 - Number of Scans: 1024 or more (adjust for sample concentration).

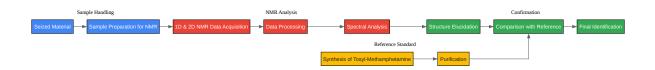


- 2D NMR Spectroscopy (for full structural elucidation):
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond protoncarbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 proton-carbon correlations, which is crucial for connecting different structural fragments
 (e.g., connecting the methamphetamine backbone to the tosyl group).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase and baseline correction.
 - Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
 - Correlate the 1D and 2D NMR data to build the final structure.

Visualization of Workflows and Relationships

Experimental Workflow for Tosyl-Methamphetamine Identification

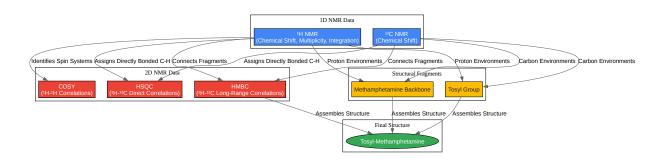




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Caption: Workflow for the identification of tosyl-methamphetamine.

Logical Relationship for Structure Elucidation by NMR





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